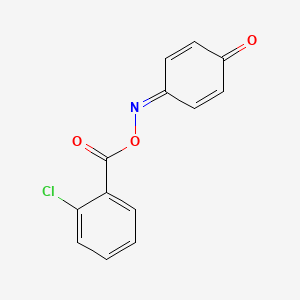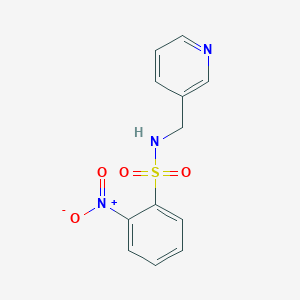
benzo-1,4-quinone O-(2-chlorobenzoyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo-1,4-quinone O-(2-chlorobenzoyl)oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoquinone and has been synthesized using various methods.
作用機序
The mechanism of action of benzo-1,4-quinone O-(2-chlorobenzoyl)oxime is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
Benzo-1,4-quinone O-(2-chlorobenzoyl)oxime has been shown to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS). Additionally, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase.
実験室実験の利点と制限
One of the significant advantages of using benzo-1,4-quinone O-(2-chlorobenzoyl)oxime in lab experiments is its potent anticancer activity. However, this compound has some limitations, including its low solubility in water and its potential toxicity towards normal cells.
将来の方向性
There are several future directions for the research on benzo-1,4-quinone O-(2-chlorobenzoyl)oxime. One of the potential areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound fully. Furthermore, there is a need to investigate the potential application of benzo-1,4-quinone O-(2-chlorobenzoyl)oxime in combination with other anticancer agents. Finally, there is a need to investigate the potential application of this compound in other fields, including antibacterial, antifungal, and antiviral therapy.
Conclusion
In conclusion, benzo-1,4-quinone O-(2-chlorobenzoyl)oxime is a promising compound that has potential applications in various fields. It exhibits significant anticancer activity and possesses antibacterial, antifungal, and antiviral properties. Although the mechanism of action of this compound is not fully understood, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. Further research is needed to fully elucidate the mechanism of action of this compound and to investigate its potential applications in other fields.
合成法
The synthesis of benzo-1,4-quinone O-(2-chlorobenzoyl)oxime can be achieved through various methods. One of the commonly used methods involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of 2-chlorobenzohydroxamic acid, which is then oxidized using a suitable oxidizing agent to yield benzo-1,4-quinone O-(2-chlorobenzoyl)oxime.
科学的研究の応用
Benzo-1,4-quinone O-(2-chlorobenzoyl)oxime has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to possess antibacterial, antifungal, and antiviral properties.
特性
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(17)18-15-9-5-7-10(16)8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIFQUUALUCMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C2C=CC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5888660.png)
![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5888667.png)
![2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)
![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)

![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)


![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)